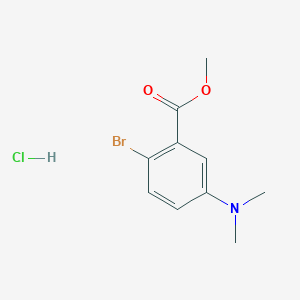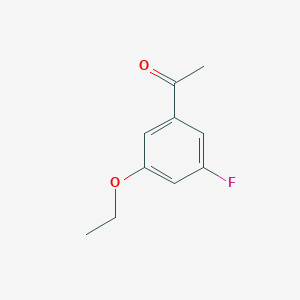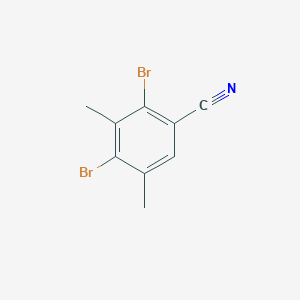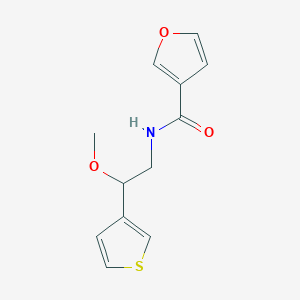![molecular formula C8H15ClN2O B2640426 4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride CAS No. 1252672-43-7](/img/structure/B2640426.png)
4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C₈H₁₅ClN₂O and a molecular weight of 190.09 g/mol . This compound is characterized by its bicyclic structure, which includes a seven-membered ring with an amino group and a carboxamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclic heptane structure.
Amination: An amino group is introduced into the bicyclic structure through a series of reactions, often involving reagents such as ammonia or amines.
Carboxamide Formation: The carboxamide group is then introduced, typically through the reaction of the amino group with a carboxylic acid derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The amino and carboxamide groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a carboxamide group.
4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride: Contains a hydroxyl group instead of a carboxamide group.
Uniqueness
4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride is unique due to its specific combination of functional groups and its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-aminobicyclo[2.2.1]heptane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-6(11)7-1-3-8(10,5-7)4-2-7;/h1-5,10H2,(H2,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBMHRJIMPIHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)
![2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide](/img/structure/B2640348.png)

![1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2640351.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2640352.png)
![Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2640354.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride](/img/structure/B2640356.png)


![N-Methyl-N-[2-oxo-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]ethyl]prop-2-enamide](/img/structure/B2640359.png)
![3-Methyl-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2640360.png)
![3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2640361.png)
![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine](/img/structure/B2640364.png)
